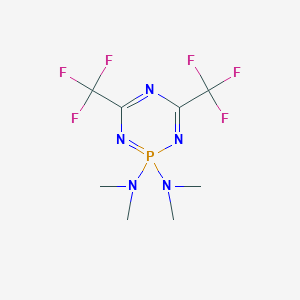
MFCD00548524
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine is a synthetic compound that belongs to the class of triazaphosphinines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Step 1: Preparation of the triazaphosphinine core by reacting a phosphine with a triazine derivative.
Step 2: Introduction of trifluoromethyl groups through a fluorination reaction.
Step 3: Methylation of the nitrogen atoms using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors, ensuring high yield and purity. The process may include:
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification steps: like crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazaphosphinine derivatives, while substitution reactions may introduce various functional groups.
科学的研究の応用
N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials or as a component in chemical processes.
作用機序
The mechanism by which N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to affect gene expression.
Disrupting cellular processes: through oxidative stress or other mechanisms.
類似化合物との比較
Similar Compounds
- N2,N2,N2,N2-Tetramethyl-4,6-dichloro-1,3,5,2λ5-triazaphosphinine-2,2-diamine
- N2,N2,N2,N2-Tetramethyl-4,6-dimethyl-1,3,5,2λ5-triazaphosphinine-2,2-diamine
Uniqueness
N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine is unique due to the presence of trifluoromethyl groups, which can enhance its chemical stability and biological activity. This makes it distinct from other similar compounds that may lack these functional groups.
特性
IUPAC Name |
2-N,2-N,2-N',2-N'-tetramethyl-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene-2,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F6N5P/c1-18(2)20(19(3)4)16-5(7(9,10)11)15-6(17-20)8(12,13)14/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMKKSBAKSDTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6N5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














